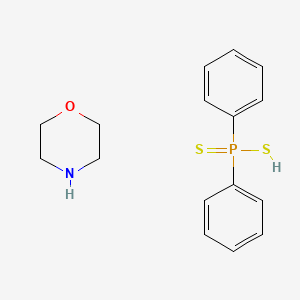![molecular formula C18H20N6O2S2 B2431993 7-(2-(benzo[d]thiazol-2-iltio)etil)-8-(dimetilamino)-1,3-dimetil-1H-purin-2,6(3H,7H)-diona CAS No. 850914-50-0](/img/structure/B2431993.png)
7-(2-(benzo[d]thiazol-2-iltio)etil)-8-(dimetilamino)-1,3-dimetil-1H-purin-2,6(3H,7H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O2S2 and its molecular weight is 416.52. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Función de STK849463: STK849463 se ha investigado como un inhibidor de la detección de quórum. Específicamente, se dirige al sistema LasB en Pseudomonas aeruginosa, interrumpiendo las vías de comunicación bacteriana. Muestra una actividad inhibitoria prometedora con una IC50 de 115,2 μg/mL, convirtiéndola en una candidata potencial para combatir infecciones bacterianas .
- Impacto de STK849463: STK849463 exhibe una actividad anti-biopelícula moderada contra Pseudomonas aeruginosa, lo que sugiere su potencial para prevenir infecciones relacionadas con biopelículas .
- STK849463 como Inhibidor: Entre los compuestos sintetizados, STK849463 demostró una buena actividad inhibitoria contra PTP1B (IC50 = 11,17 μM). También se observó su eficacia antihiperglucémica en ratas diabéticas .
- Información Computacional: Los cálculos computacionales sugieren que STK849463 podría servir como una plantilla para el desarrollo de nuevos fármacos. Su afinidad de unión al sitio activo del sistema LasR de detección de quórum indica un posible valor terapéutico .
- Especificidad: STK849463 se dirige selectivamente al sistema LasB, enfatizando su potencial como un modulador específico de la detección de quórum .
Inhibición de la Detección de Quórum
Actividad Anti-Biopelícula
Inhibición de la Proteína Tirosina Fosfatasa 1B (PTP1B)
Plantilla de Desarrollo de Fármacos
Inhibición Selectiva de la Detección de Quórum LasB
Potencial Terapéutico para la Diabetes Tipo II
En resumen, las propiedades multifacéticas de STK849463 la convierten en un compuesto intrigante para futuras investigaciones en varios dominios científicos. Su impacto potencial en la detección de quórum, la inhibición de biopelículas y el manejo de la diabetes justifica la investigación y el desarrollo continuos. 🌟 .
Mecanismo De Acción
Target of Action
STK849463, also known as 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, has been found to interact with two primary targets: LasB quorum sensing system in Gram-negative bacteria and Protein Tyrosine Phosphatase 1B (PTP1B) .
The LasB quorum sensing system is a bacterial cell-cell communication pathway that responds to external factors such as nutrient availability and defense mechanisms . PTP1B, on the other hand, is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
STK849463 acts as a potent inhibitor of the LasB quorum sensing system . It binds to the active site of the LasR system with better affinity compared to reference compounds . In the case of PTP1B, STK849463 binds in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, influencing behaviors such as biofilm formation, virulence production, and other pathogenesis . In the context of PTP1B, it inhibits the enzyme’s activity, thereby enhancing insulin and leptin signaling .
Result of Action
STK849463 shows promising quorum-sensing inhibitory activities, with IC50 values reported for the LasB system . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Propiedades
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-21(2)16-20-14-13(15(25)23(4)18(26)22(14)3)24(16)9-10-27-17-19-11-7-5-6-8-12(11)28-17/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWANHCBXMZPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2431910.png)
![[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B2431911.png)
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)
![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)


![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2431924.png)


![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2431929.png)
![8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2431930.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2431933.png)
